Hydroxyquinolonen

Hydroxyquinolones are a class of quinoline derivatives characterized by the presence of at least one hydroxyl group attached to the quinoline ring. This functional group enhances their biological activities, particularly as broad-spectrum antimicrobial agents. Hydroxyquinolones possess potent antibacterial and antifungal properties due to their ability to interfere with bacterial cell wall synthesis and inhibit fungal growth by disrupting cellular metabolism. They are often used in pharmaceutical formulations for the treatment of various infections, including skin disorders and gastrointestinal conditions. The chemical structure of hydroxyquinolones allows them to exhibit synergistic effects when combined with other antibiotics, making them valuable components in multi-drug therapy regimens. Their efficacy is further enhanced by their low toxicity profile, which ensures safer use compared to some other antimicrobial agents. Research continues to explore the potential applications and improvements of these compounds in both existing and emerging therapeutic areas.

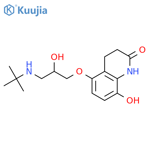

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

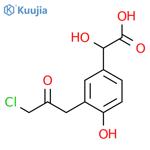

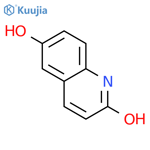

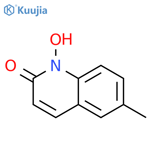

|

quinoline-2,6-diol | 19315-93-6 | C9H7NO2 |

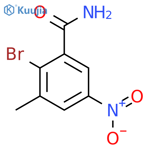

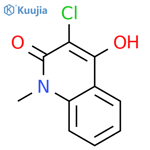

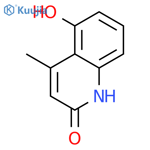

|

3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one | 41878-51-7 | C10H8NO2Cl |

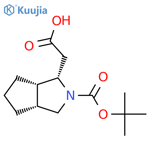

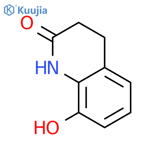

|

3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 25263-70-1 | C9H10N2O2 |

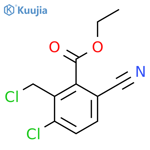

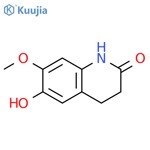

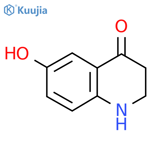

|

6-HYDROXY-7-METHOXY-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 68360-27-0 | C10H11NO3 |

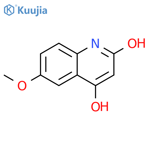

|

2,4-Dihydroxy-6-methoxyquinoline | 14300-45-9 | C10H9NO3 |

|

2(1H)-Quinolinone,1-hydroxy-6-methyl- | 90924-02-0 | C10H9NO2 |

|

5-hydroxy-4-methyl-2(1H)-Quinolinone | 131195-67-0 | C10H9NO2 |

|

8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 52749-50-5 | C9H9NO2 |

|

6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one | 861565-91-5 | C9H9NO2 |

|

8-hydroxycarteolol | 59826-22-1 | C16H24N2O4 |

Gerelateerde literatuur

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

Aanbevolen leveranciers

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

pengshengyueFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten